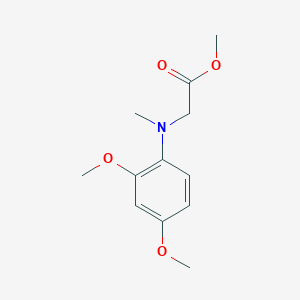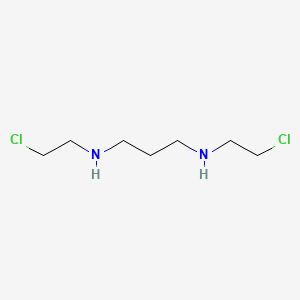
N1,N3-Bis(2-chloroethyl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N3-Bis(2-chloroethyl)propane-1,3-diamine is a chemical compound with the molecular formula C7H16Cl2N2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to a propane-1,3-diamine backbone, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-Bis(2-chloroethyl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of hydrogen atoms with chloroethyl groups. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N3-Bis(2-chloroethyl)propane-1,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The chloroethyl groups can be hydrolyzed to form hydroxyl groups, leading to the formation of diols.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis.
Major Products Formed
Substitution: New compounds with different functional groups replacing the chloroethyl groups.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Hydrolysis: Diols and other hydroxyl-containing compounds.
Wissenschaftliche Forschungsanwendungen
N1,N3-Bis(2-chloroethyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1,N3-Bis(2-chloroethyl)propane-1,3-diamine involves its interaction with cellular components, leading to various biochemical effects. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, resulting in the inhibition of cellular processes. This compound can also interfere with enzymatic activities and disrupt normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine: Similar structure but with benzyl groups instead of hydrogen atoms.
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Contains aminoethyl groups instead of chloroethyl groups.
N,N’-Dimethyl-1,3-propanediamine: Features methyl groups instead of chloroethyl groups.
Uniqueness
N1,N3-Bis(2-chloroethyl)propane-1,3-diamine is unique due to its specific chloroethyl functional groups, which confer distinct reactivity and applications. Its ability to form covalent bonds with nucleophilic sites makes it particularly useful in biochemical and medicinal research.
Eigenschaften
Molekularformel |
C7H16Cl2N2 |
|---|---|
Molekulargewicht |
199.12 g/mol |
IUPAC-Name |
N,N'-bis(2-chloroethyl)propane-1,3-diamine |
InChI |
InChI=1S/C7H16Cl2N2/c8-2-6-10-4-1-5-11-7-3-9/h10-11H,1-7H2 |
InChI-Schlüssel |
GFSPBYVYPLDXNV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCCl)CNCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (R)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13338503.png)
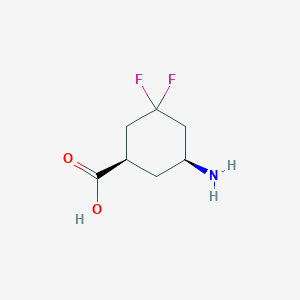
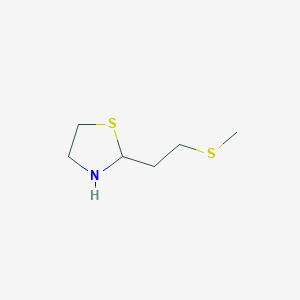
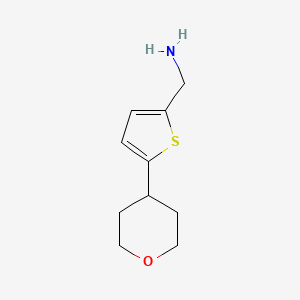
![6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B13338541.png)
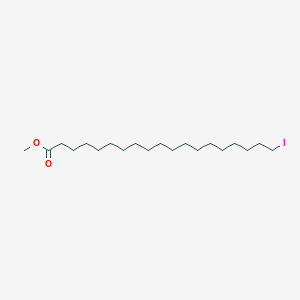
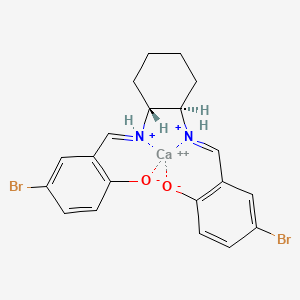
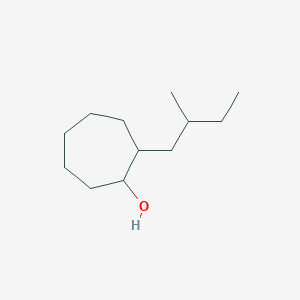
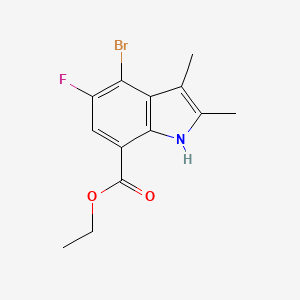
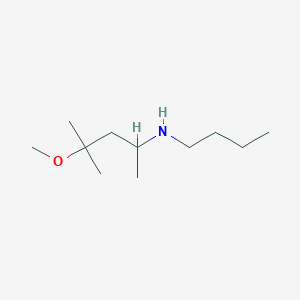

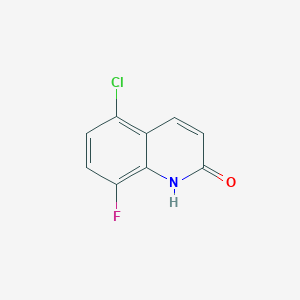
![2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13338599.png)
